molecular formula C15H19NO3 B5260901 methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate

methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate

Cat. No.: B5260901
M. Wt: 261.32 g/mol
InChI Key: FPCRRVNOCVWNIW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate is an ester compound characterized by its unique structure, which includes a phenylprop-2-enoyl group and a butanoate ester. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate typically involves the reaction of an appropriate carboxylic acid with an alcohol. For example, the esterification reaction between acetic acid and ethanol can produce ethyl acetate . Similarly, the target compound can be synthesized by reacting the corresponding carboxylic acid with methanol under acidic conditions.

Industrial Production Methods

Industrial production of esters like this compound often involves large-scale esterification processes. These processes use catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: New ester or amide products depending on the nucleophile.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate is unique due to its specific structure, which includes both a phenylprop-2-enoyl group and a butanoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(2)14(15(18)19-3)16-13(17)10-9-12-7-5-4-6-8-12/h4-11,14H,1-3H3,(H,16,17)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCRRVNOCVWNIW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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